N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by its intricate chemical structure It combines the properties of several molecular motifs, such as dihydroisoquinoline, furan, and thiophene sulfonamide, which confer unique chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process might begin with the preparation of the core structures such as 3,4-dihydroisoquinoline, followed by functionalization to introduce the furan and thiophene sulfonamide groups.
Common steps might include:
Cyclization Reactions: : Formation of the dihydroisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: : Introduction of the furan group via nucleophilic substitution or coupling reactions.
Sulfonamide Formation: : Thiophene sulfonamide group can be introduced by reacting thiophene derivatives with sulfonyl chlorides under mild to moderate conditions.
Final Coupling: : The final step involves coupling the synthesized intermediates under specific conditions that ensure the integrity of the molecule.
Industrial Production Methods
Large-scale production of this compound would require optimization of the synthetic route to increase yield and reduce costs. This might involve:
Catalysis: : Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: : Implementing continuous flow reactors for consistent and scalable production.
Purification Techniques: : Employing chromatography, crystallization, or distillation methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, especially at the furan and dihydroisoquinoline moieties.
Reduction: : Reduction reactions can affect the thiophene sulfonamide and dihydroisoquinoline parts, modifying their functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and thiophene rings, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Reagents like alkyl halides, Grignard reagents, or acyl chlorides under appropriate conditions.
Major Products Formed
Depending on the reactions, major products can include oxidized or reduced derivatives, substituted compounds with new functional groups, or cleaved fragments that retain parts of the original structure.
Scientific Research Applications
Chemistry: : Serving as a building block for synthesizing more complex molecules.
Biology: : Investigating its interaction with biological targets like enzymes or receptors.
Medicine: : Exploring its therapeutic potential as a lead compound in drug development.
Industry: : Possible use in the development of novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is likely based on its interaction with molecular targets through various pathways:
Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, inhibiting or modulating their activity.
Pathways Involved: : Could involve signal transduction pathways, enzymatic inhibition, or modulation of receptor activity, depending on its structure-activity relationship.
Comparison with Similar Compounds
Similar compounds might include other sulfonamides, dihydroisoquinoline derivatives, or furan-containing molecules. Comparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide with these can highlight its unique properties:
Sulfonamides: : Typically used in antibiotics and other pharmaceuticals.
Dihydroisoquinolines: : Known for their biological activity in various therapeutic areas.
Furan Derivatives: : Often used in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBWBRCFAPFVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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